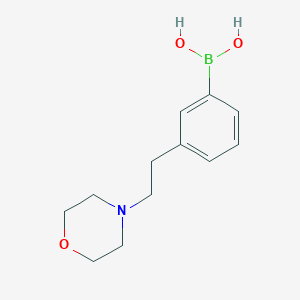

3-(2-Morpholinoethyl)phenylboronic acid

Description

BenchChem offers high-quality 3-(2-Morpholinoethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Morpholinoethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(2-morpholin-4-ylethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c15-13(16)12-3-1-2-11(10-12)4-5-14-6-8-17-9-7-14/h1-3,10,15-16H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLMLQQXSGIRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CCN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (3-(2-morpholinoethyl)phenyl)boronic acid: A Privileged Building Block in Modern Drug Discovery

Executive Summary

(3-(2-morpholinoethyl)phenyl)boronic acid is a bifunctional synthetic intermediate of significant interest in medicinal chemistry. It synergistically combines the utility of the phenylboronic acid moiety—a cornerstone of palladium-catalyzed cross-coupling reactions—with the advantageous physicochemical properties of the N-morpholinoethyl group. This guide provides an in-depth analysis of its synthesis, core applications, and strategic role in the development of targeted therapeutics, offering field-proven insights and detailed protocols for its practical application.

Core Molecular Attributes and Strategic Value

At its core, the strategic value of (3-(2-morpholinoethyl)phenyl)boronic acid lies in its dual-functionality. The molecule can be deconstructed into two key pharmacophoric and reactive components:

-

The Phenylboronic Acid Group: This functional group is the reactive handle for the Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forging carbon-carbon (C-C) bonds between aromatic rings. Its stability, commercial availability, and generally low toxicity make it a preferred building block in synthetic campaigns.

-

The N-Morpholinoethyl Group: The morpholine ring is classified as a "privileged scaffold" in medicinal chemistry. Its incorporation into a drug candidate is a well-established strategy to enhance desirable pharmacokinetic (PK) properties. Specifically, the morpholine group can improve aqueous solubility, modulate lipophilicity, and often enhances metabolic stability, which are critical parameters for oral bioavailability and overall drug efficacy. The ethyl linker provides appropriate spacing and flexibility for the morpholine ring to interact with biological targets or solvent.

This combination makes the title compound an ideal reagent for late-stage functionalization, allowing for the efficient introduction of a property-modifying group during the convergent synthesis of complex drug candidates.

Physicochemical & Safety Data

| Property | Value | Source |

| CAS Number | 1704066-85-2 | N/A |

| Molecular Formula | C₁₂H₁₈BNO₃ | Internal Calculation |

| Molecular Weight | 235.09 g/mol | Internal Calculation |

| Appearance | Typically an off-white to white solid | Supplier Data |

| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMSO) | General Knowledge |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

Synthesis Pathway: A Validated Protocol

The synthesis of (3-(2-morpholinoethyl)phenyl)boronic acid is most reliably achieved via a Grignard reaction, a foundational transformation in organic chemistry. This approach involves the formation of an organomagnesium intermediate from a halogenated precursor, followed by quenching with a borate ester and subsequent hydrolysis.

The causality behind this choice is clear: Grignard formation is a highly reliable method for generating a nucleophilic aryl species, and borate esters provide an electrophilic boron source. The entire workflow can be conducted as a one-pot procedure, enhancing efficiency.

Workflow Diagram: Synthesis via Grignard Reaction

Caption: One-pot synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

Prerequisites: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as Grignard reagents are sensitive to moisture and oxygen. All solvents must be anhydrous.

-

Initiation of Grignard Reagent:

-

To a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of the starting material, 4-(2-(3-bromophenyl)ethyl)morpholine (1.0 eq), in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction (indicated by bubble formation and disappearance of the iodine color).

-

-

Formation of Grignard Reagent:

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the prepared Grignard reagent solution from the first flask into the cold borate solution via cannula. Causality: This inverse addition (adding the Grignard to the borate) at low temperature is critical to prevent over-addition of the nucleophilic Grignard reagent to the newly formed boronate ester, which would lead to undesired byproducts.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Adjust the pH to be acidic (pH ~2-3) to ensure the boronic acid is fully protonated and the morpholine is in its salt form, aiding in the separation of organic impurities.

-

Extract the aqueous layer with an organic solvent like ethyl acetate to remove non-polar byproducts.

-

Adjust the pH of the aqueous layer to ~8-9 with a base (e.g., NaOH) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield (3-(2-morpholinoethyl)phenyl)boronic acid.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (3-(2-morpholinoethyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process enables the formation of a C(sp²)-C(sp²) bond with an aryl or vinyl halide/triflate, providing a direct route to complex biaryl structures.

Catalytic Cycle Diagram: Suzuki-Miyaura Coupling

Sources

The Ascendancy of Morpholine-Containing Phenylboronic Acids: A Technical Guide for Drug Discovery

Abstract

The strategic incorporation of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide provides an in-depth review of a burgeoning class of compounds that synergistically combines two such pharmacophores: the morpholine ring and the phenylboronic acid moiety. We will explore the rationale behind their combination, delve into synthetic strategies, and analyze their applications, with a particular focus on their role as enzyme inhibitors in oncology and other therapeutic areas. This technical guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these bifunctional molecules.

Introduction: The Strategic Union of Two Privileged Scaffolds

In the quest for novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles, the concept of "privileged structures" has emerged as a guiding principle. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. This guide focuses on the powerful combination of two such scaffolds: the morpholine and the phenylboronic acid.

The morpholine ring, a saturated heterocycle, is a ubiquitous pharmacophore in medicinal chemistry.[1] Its popularity stems from its ability to improve aqueous solubility, metabolic stability, and overall drug-like properties of a molecule.[2] The nitrogen atom of the morpholine can act as a hydrogen bond acceptor or a basic center, facilitating interactions with biological targets, while the ether oxygen can also participate in hydrogen bonding.[1]

On the other hand, phenylboronic acids and their derivatives, particularly benzoxaboroles, have garnered significant attention for their unique ability to form reversible covalent bonds with diols, a functionality present in many biological molecules, including sugars and the active sites of certain enzymes.[3][4] This reversible covalent inhibition mechanism offers a compelling strategy for achieving high potency and selectivity.[4] Boronic acids have proven to be effective inhibitors of various enzymes, including serine proteases, phosphoinositide 3-kinases (PI3Ks), and Bruton's tyrosine kinase (BTK).[4][5][6]

The convergence of these two privileged structures into a single molecular entity offers a tantalizing prospect for drug designers. The morpholine moiety can serve to optimize the physicochemical properties and provide additional binding interactions, while the phenylboronic acid acts as a "warhead" to engage the target enzyme. This guide will dissect the literature to provide a comprehensive overview of this promising class of compounds.

Synthetic Strategies: Forging the Morpholine-Phenylboronic Acid Linkage

The synthesis of morpholine-containing phenylboronic acids can be approached in a modular fashion, typically involving the coupling of a morpholine-functionalized aryl precursor with a boron source, or vice versa. Several robust synthetic methodologies are available to achieve this.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of our topic, it can be employed to couple a morpholine-substituted aryl halide or triflate with a boronic acid or ester. A common precursor, 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine, is commercially available and serves as a versatile building block for this purpose.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the morpholine-containing phenylboronic acid pinacol ester (1.0 eq.), the aryl halide/triflate (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired morpholine-containing biaryl compound.

Caption: Suzuki-Miyaura cross-coupling workflow.

Catalytic C-H Borylation

A more atom-economical approach is the direct C-H borylation of a morpholine-substituted aromatic ring. This method, often catalyzed by iridium or rhodium complexes, avoids the pre-functionalization required for cross-coupling reactions.[4]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of N-Phenylmorpholine

-

Reactant Preparation: In a glovebox, charge a screw-capped vial with N-phenylmorpholine (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.2 eq.), and an iridium catalyst such as [Ir(OMe)(COD)]₂ (0.015 eq.) with a suitable ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy) (0.03 eq.).

-

Solvent Addition: Add an anhydrous and degassed solvent, such as cyclohexane or tetrahydrofuran (THF).

-

Reaction Execution: Seal the vial and heat the mixture at a specified temperature (e.g., 80 °C) for the required duration (typically 12-24 hours).

-

Work-up and Purification: After cooling to room temperature, remove the solvent in vacuo. The resulting residue can be purified by column chromatography on silica gel to yield the desired morpholinophenylboronic acid pinacol ester.

Caption: Catalytic C-H borylation workflow.

Applications in Drug Discovery: Targeting Key Enzymes

The unique combination of a morpholine moiety and a phenylboronic acid has been successfully exploited in the design of potent and selective enzyme inhibitors, particularly in the field of oncology.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[5] Several PI3K inhibitors feature a morpholine ring, which is known to interact with a key valine residue in the hinge region of the kinase domain.[8] While many of these are not boronic acid derivatives, the strategic replacement of other functional groups with a boronic acid or a benzoxaborole could offer a novel approach to PI3K inhibition. For instance, the pan-PI3K inhibitor PI-103, which suffers from poor bioavailability, was modified into a boronate-containing prodrug (RIDR-PI-103) that releases the active compound under the oxidative stress conditions found in the tumor microenvironment.[5]

A key example of a morpholine-containing PI3K/mTOR dual inhibitor is PKI-587, which is based on a morpholino-triazine scaffold and is currently in clinical trials.[8] Although PKI-587 itself does not contain a boronic acid, its structure provides a valuable template for the design of future inhibitors where a boronic acid moiety could be incorporated to enhance potency or alter the selectivity profile.[8][9]

Caption: Mechanism of PI3K inhibition.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies.[6] The first-in-class BTK inhibitor, ibrutinib, forms an irreversible covalent bond with a cysteine residue in the active site. However, the development of reversible inhibitors is an active area of research to overcome resistance and reduce off-target effects. The incorporation of a boronic acid moiety offers a promising strategy for achieving reversible covalent inhibition of BTK. While current approved BTK inhibitors do not contain boronic acids, the morpholine group is a common feature in many small molecule kinase inhibitors.[10][11] The design of novel BTK inhibitors that combine a morpholine for optimal pharmacokinetics with a phenylboronic acid for reversible covalent binding is a logical and promising direction for future drug discovery efforts.

Serine Protease Inhibitors

Serine proteases are a large family of enzymes involved in diverse physiological processes, and their dysregulation is implicated in various diseases.[12] Phenylboronic acids are well-established inhibitors of serine proteases, forming a reversible covalent bond with the catalytic serine residue. The addition of a morpholine group can enhance the binding affinity and selectivity of these inhibitors. For example, 4-(morpholinomethyl)phenylboronic acid is a versatile building block for the synthesis of such inhibitors.[7]

Table 1: Representative Morpholine-Containing Phenylboronic Acids and their Derivatives

| Compound Name | Structure | Target/Application | Reference |

| 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | Synthetic Building Block | [7] | |

| 3-(Morpholino)phenylboronic acid | Synthetic Building Block | N/A | |

| 4-(Morpholinomethyl)phenylboronic acid | Serine Protease Inhibition | [7] | |

| RIDR-PI-103 (Boronate Prodrug of PI-103) | (Structure not explicitly shown, but is a boronate derivative of a morpholine-containing PI3K inhibitor) | PI3K Inhibition (Prodrug) | [5] |

| Morpholino-pyrimidine derivatives | PI3K Inhibition | [13] |

Structure-Activity Relationships (SAR) and Causality in Design

The development of potent and selective morpholine-containing phenylboronic acid inhibitors relies on a deep understanding of their structure-activity relationships. The morpholine ring's position and substitution pattern on the phenylboronic acid scaffold are critical for optimizing interactions with the target protein.[1] For instance, in many kinase inhibitors, the morpholine nitrogen forms a crucial hydrogen bond with the hinge region of the ATP-binding pocket.[8] The substitution on the phenyl ring can be modified to enhance potency and selectivity by exploiting other nearby binding pockets.

The boronic acid moiety itself presents opportunities for fine-tuning. The acidity of the boronic acid, which can be modulated by electronic effects of substituents on the phenyl ring, influences its ability to form the tetrahedral boronate species that is essential for covalent inhibition.[3] Furthermore, the conversion of the phenylboronic acid to a benzoxaborole can improve its drug-like properties and provide additional points of interaction with the target.[3]

Conclusion and Future Perspectives

The strategic combination of the morpholine and phenylboronic acid scaffolds represents a powerful approach in modern drug discovery. The morpholine moiety serves to enhance the pharmacokinetic properties and provide key binding interactions, while the phenylboronic acid acts as a versatile warhead for achieving potent and often reversible covalent inhibition of target enzymes. This guide has provided an overview of the synthesis and application of this promising class of compounds, with a focus on their use as kinase and protease inhibitors.

Future research in this area will likely focus on the development of novel synthetic methodologies for accessing a wider diversity of morpholine-containing phenylboronic acids. Furthermore, the exploration of these compounds against a broader range of biological targets is warranted. As our understanding of the intricate interplay between these two privileged structures grows, we can expect the emergence of a new generation of highly effective and selective therapeutics.

References

-

(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2013). Retrieved from [Link]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - NIH. (2016). Retrieved from [Link]

-

Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews - ACS Publications. (2015). Retrieved from [Link]

-

Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed. (2022). Retrieved from [Link]

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. (2012). Retrieved from [Link]

-

Inhibitors targeting Bruton's tyrosine kinase in cancers: drug development advances - PMC. (2020). Retrieved from [Link]

-

The synthesis of benzoxaboroles and their applications in medicinal chemistry - ResearchGate. (2013). Retrieved from [Link]

-

Synthesis and structure-activity relationships of novel benzoxaboroles as a new class of antimalarial agents - PubMed. (2007). Retrieved from [Link]

-

(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. (2012). Retrieved from [Link]

-

Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed. (2020). Retrieved from [Link]

-

Synthesis and biological activity of 125I/127I-phenylboronic acid derivatives - PubMed - NIH. (1995). Retrieved from [Link]

-

The Development of BTK Inhibitors: A Five-Year Update - MDPI. (2020). Retrieved from [Link]

-

PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - MDPI. (2021). Retrieved from [Link]

-

Bruton's TK inhibitors: structural insights and evolution of clinical candidates - PubMed. (2014). Retrieved from [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar. (2020). Retrieved from [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF - ResearchGate. (2020). Retrieved from [Link]

-

Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior - PMC - PubMed Central. (2011). Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (2019). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bruton's TK inhibitors: structural insights and evolution of clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 3-(2-Morpholinoethyl)phenylboronic Acid

Introduction: Bridging Scaffolds for Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[3]

This guide focuses on a specific, yet highly valuable building block: 3-(2-Morpholinoethyl)phenylboronic acid . The morpholine heterocycle is a "privileged" scaffold in medicinal chemistry.[4] Its inclusion in drug candidates is often strategic, owing to its advantageous physicochemical properties. The morpholine moiety can improve aqueous solubility, enhance metabolic stability, and fine-tune the pKa of a molecule to improve its pharmacokinetic profile, including permeability across the blood-brain barrier.[5][6] Consequently, the ability to reliably couple this boronic acid to a variety of aryl and heteroaryl halides is of paramount importance for researchers in drug development.

This document provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 3-(2-Morpholinoethyl)phenylboronic acid, explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot this critical transformation.

The Catalytic Heart of the Reaction: Understanding the Mechanism

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. The cycle, which shuttles the palladium center between its Pd(0) and Pd(II) oxidation states, comprises three fundamental steps.[7][8]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the electrophile (Ar¹-X). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl, making oxidative addition the rate-determining step in many cases.[3][7]

-

Transmetalation: This is the key bond-forming step where the organic group from the boron reagent (Ar²) is transferred to the palladium center. This process is not spontaneous; the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻), which readily transfers its aryl group to the Pd(II) complex, displacing the halide.[1][9][10]

-

Reductive Elimination: The newly formed diorganopalladium(II) complex is unstable. It undergoes reductive elimination, where the two organic groups (Ar¹ and Ar²) are expelled as the coupled product (Ar¹-Ar²). This final step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_complex [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; diaryl_pd2 [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for inputs/outputs aryl_halide [label="Ar¹-X", shape=plaintext, fontcolor="#EA4335"]; boronic_acid [label="Ar²-B(OH)₂ + Base", shape=plaintext, fontcolor="#4285F4"]; product [label="Ar¹-Ar²", shape=plaintext, fontcolor="#34A853"];

// Edges pd0 -> oxidative_add [color="#202124"]; oxidative_add -> pd2_complex [color="#202124"]; aryl_halide -> oxidative_add [style=dashed, arrowhead=none, color="#EA4335"];

pd2_complex -> transmetalation [color="#202124"]; boronic_acid -> transmetalation [style=dashed, arrowhead=none, color="#4285F4"]; transmetalation -> diaryl_pd2 [color="#202124"];

diaryl_pd2 -> reductive_elim [color="#202124"]; reductive_elim -> pd0 [label=" Regeneration", color="#202124"]; reductive_elim -> product [style=dashed, arrowhead=none, color="#34A853"]; } ends_dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the coupling of 3-(2-Morpholinoethyl)phenylboronic acid with a representative aryl bromide. The conditions can be adapted for other aryl or heteroaryl halides.

Reagents and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Molarity / Density | Amount (mmol) | Equivalents | Mass / Volume |

| Aryl Bromide (e.g., 4-Bromoanisole) | 187.04 | - | 1.0 | 1.0 | 187 mg |

| 3-(2-Morpholinoethyl)phenylboronic acid | 235.08 | - | 1.2 | 1.2 | 282 mg |

| Pd(PPh₃)₄ (Catalyst) | 1155.56 | - | 0.03 | 0.03 | 35 mg |

| Potassium Carbonate (K₂CO₃) (Base) | 138.21 | - | 2.5 | 2.5 | 345 mg |

| 1,4-Dioxane (Solvent) | - | 1.034 g/mL | - | - | 8 mL |

| Water (Co-solvent) | - | 1.000 g/mL | - | - | 2 mL |

Note: The choice of catalyst, base, and solvent may require optimization depending on the specific aryl halide used. See the "Key Considerations" section for alternatives.

Step-by-Step Methodology

-

Reaction Setup & Inert Atmosphere:

-

To a clean, dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 3-(2-Morpholinoethyl)phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.5 eq).

-

Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is completely free of oxygen, which can deactivate the palladium catalyst.[8]

-

-

Solvent Addition and Degassing:

-

Through the septum, add the degassed solvent system (1,4-Dioxane and Water, 4:1 ratio) via syringe. Solvents should be degassed beforehand by sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can cause unwanted homocoupling of the boronic acid.[8]

-

-

Reaction Execution:

-

Place the sealed flask in a preheated oil bath at 90 °C.

-

Allow the reaction to stir vigorously for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant (aryl bromide).

-

-

Workup and Extraction:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by adding 10 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is then purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis to effectively separate the product from any remaining starting materials and byproducts.

-

// Nodes start [label="1. Add Solids to Schlenk Flask\n(Boronic Acid, Aryl Halide, Catalyst, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="2. Purge with Inert Gas\n(Evacuate/Backfill x3)", fillcolor="#FBBC05", fontcolor="#202124"]; solvents [label="3. Add Degassed Solvents\n(e.g., Dioxane/Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="4. Heat and Stir\n(e.g., 90 °C, 12-18h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="5. Monitor Progress\n(TLC / LC-MS)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="6. Cool, Quench with Water,\nand Extract with Organic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="7. Dry, Concentrate, and Purify\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="8. Isolated Pure Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> inert [color="#5F6368"]; inert -> solvents [color="#5F6368"]; solvents -> react [color="#5F6368"]; react -> monitor [color="#5F6368"]; monitor -> workup [color="#5F6368"]; workup -> purify [color="#5F6368"]; purify -> product [color="#5F6368"]; } ends_dot Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Key Considerations and Troubleshooting

A successful Suzuki-Miyaura coupling relies on the judicious selection of reaction parameters.

| Parameter | Options & Rationale |

| Palladium Catalyst | Pd(PPh₃)₄: A reliable, general-purpose Pd(0) catalyst. Pd(dppf)Cl₂: Excellent for many couplings, including those with heteroaryl substrates. Pd₂(dba)₃ with Ligand: A Pd(0) source used with specialized phosphine ligands (e.g., SPhos, XPhos) for challenging substrates like sterically hindered aryl halides or aryl chlorides.[11] Electron-rich ligands facilitate the rate-limiting oxidative addition step.[8] |

| Base | Carbonates (K₂CO₃, Cs₂CO₃): Common, effective, and moderately strong bases. Phosphates (K₃PO₄): A stronger base, often effective when carbonates fail. Alkoxides (t-BuOK): Very strong bases used for highly hindered or unreactive substrates.[12] Fluorides (KF): A mild base useful for substrates with base-sensitive functional groups like esters.[9] |

| Solvent | Ethereal (Dioxane, THF): Excellent at solubilizing reagents and intermediates. Aromatic (Toluene): Allows for higher reaction temperatures. Aqueous Mixtures: The presence of water is often beneficial, aiding in the dissolution of the base and accelerating transmetalation.[7] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Catalyst deactivation (oxygen exposure).2. Oxidative addition is too slow (e.g., with aryl chlorides).3. Incorrect base or solvent choice. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.2. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with an electron-rich phosphine ligand like SPhos).3. Screen alternative bases (e.g., K₃PO₄) and solvents (e.g., Toluene for higher temperature). |

| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Improve degassing procedures for solvents and the reaction vessel.[8]2. Use a Pd(0) source like Pd(PPh₃)₄ directly, or ensure conditions are suitable for in-situ reduction. |

| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions (hydrolysis).2. Particularly common with some electron-deficient or heteroaryl boronic acids.[13] | 1. Use a higher loading of the boronic acid (e.g., 1.5-2.0 equivalents).2. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling.[14] |

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile platform for synthesizing biaryl compounds containing the valuable 3-(2-morpholinoethyl)phenyl moiety. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can reliably execute this transformation. The protocol and troubleshooting guide presented here serve as a robust starting point for scientists and drug development professionals aiming to incorporate this privileged scaffold into novel molecular architectures, thereby accelerating the discovery of new therapeutic agents.[15][16]

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . (n.d.). Yoneda Labs. [Link]

-

Suzuki Coupling . (n.d.). Organic Chemistry Portal. [Link]

-

Suzuki reaction - Wikipedia . (2024). Wikipedia. [Link]

-

The Suzuki Reaction . (n.d.). Myers Group, Harvard University. [Link]

- Process for the preparation of substituted phenylboronic acids. (2003).

-

Walker, S. D., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]

-

Ceniviva, R., et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 10(3), 1178-1194. [Link]

-

Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(25), 8149-8159. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Diagnosing issues with a failed Suzuki coupling? . (2021). Reddit. [Link]

-

Singh, P., & Kaur, M. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7425. [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application . [Link]

-

ResearchGate. (2025). Vinyl Phenylboronic Acid Controlling Co-Monomer for Nitroxide Mediated Synthesis of Thermoresponsive Poly(2-N Morpholinoethyl Methacrylate) . [Link]

-

Guram, A. S., et al. (2004). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 126(42), 13795-13803. [Link]

-

Cravotto, G., et al. (2017). Suzuki-Miyaura micellar Cross-Coupling in water, at room temperature. Scientific Reports, 7(1), 1-6. [Link]

-

ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved . YouTube. [Link]

-

Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

PubChem. (n.d.). 3-(Morpholino)phenylboronic acid . National Center for Biotechnology Information. [Link]

-

Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

-

Thomas, A. A., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 256-274. [Link]

-

Platon, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 762. [Link]

-

Tesei, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1269-1308. [Link]

-

RSC Publishing. (2017). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies . [Link]

-

ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) . [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. e3s-conferences.org [e3s-conferences.org]

experimental procedure for C-C bond formation with 3-(2-Morpholinoethyl)phenylboronic acid

An Application Note and Experimental Protocol for Carbon-Carbon Bond Formation Utilizing 3-(2-Morpholinoethyl)phenylboronic acid

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Synthesis

The construction of carbon-carbon (C-C) bonds is a foundational element of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors.[1][2] Among the myriad of methods developed for this purpose, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry.[3][4] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, provided a powerful and versatile tool for forming C-C bonds between organoboron compounds and organic halides or triflates.[3] This reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[5]

In the landscape of drug discovery and development, the Suzuki-Miyaura reaction is indispensable for creating libraries of novel compounds. The 3-(2-Morpholinoethyl)phenyl moiety is a valuable structural motif, as the morpholine group can enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a key interaction point with biological targets. This guide provides a comprehensive overview of the mechanistic principles and a detailed, field-tested protocol for the successful application of 3-(2-Morpholinoethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount for rational troubleshooting and optimization of reaction conditions. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[8]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by ligands (L), inserting into the carbon-halide (C-X) bond of the organic halide (R¹-X). This forms a square planar Pd(II) complex.[6][9] This step is often the rate-determining step of the overall reaction.[7]

-

Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid (R²-B(OH)₂) must first be activated by a base. The base converts the neutral boronic acid into a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻), which then readily transfers its organic moiety (R²) to the Pd(II) complex, displacing the halide.[3][5][10]

-

Reductive Elimination : The final step involves the two organic groups (R¹ and R²) on the palladium center coupling to form the new C-C bond in the desired product (R¹-R²). This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[6][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Causality Behind Reagent Selection

A successful coupling reaction is not merely about mixing reagents; it is a carefully orchestrated interplay of components, each with a specific function.

-

Palladium Pre-catalyst : The choice of a palladium source is critical. While Pd(PPh₃)₄ can be used directly as a Pd(0) source, it is often more practical and economical to generate the active catalyst in situ from a stable Pd(II) pre-catalyst like Palladium(II) acetate (Pd(OAc)₂) or pre-formed complexes like Pd(dppf)Cl₂. The reduction from Pd(II) to Pd(0) can be facilitated by phosphine ligands or other reagents in the mixture.[6]

-

Ligands : Ligands are essential for stabilizing the palladium catalyst, preventing its precipitation as inactive palladium black, and tuning its reactivity.[6]

-

Triphenylphosphine (PPh₃) : A standard, cost-effective ligand suitable for many simple couplings.

-

Buchwald Ligands (e.g., SPhos, XPhos) : These are bulky, electron-rich biaryl phosphine ligands that excel in coupling sterically hindered or electronically challenging substrates, often allowing for lower catalyst loadings and milder reaction conditions.[11]

-

N-Heterocyclic Carbenes (NHCs) : Offer strong σ-donation and are highly effective for coupling unreactive substrates like aryl chlorides.[12][13]

-

-

Base : The base is non-negotiable for activating the boronic acid.[5] The choice of base can significantly impact the reaction outcome.

-

Potassium Carbonate (K₂CO₃) : A common, moderately strong base suitable for a wide range of substrates.

-

Potassium Phosphate (K₃PO₄) : A stronger base often used for more challenging couplings, particularly with hindered substrates or aryl chlorides.[11]

-

Cesium Carbonate (Cs₂CO₃) : A highly effective but more expensive base, often used when other bases fail.

-

-

Solvent : The solvent system must dissolve the reagents to a sufficient extent and be stable at the reaction temperature. Mixtures of an organic solvent and water are common, as water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[14]

-

Special Consideration for 3-(2-Morpholinoethyl)phenylboronic acid : The morpholino group is a tertiary amine, which is a Lewis base. There is a potential for this nitrogen to coordinate to the palladium center, acting as a ligand and potentially inhibiting catalysis. Using a ligand that binds more strongly to palladium than the substrate's amine, such as a bulky biaryl phosphine ligand, can mitigate this potential issue.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-(2-Morpholinoethyl)phenylboronic acid with a generic aryl bromide.

Materials and Reagents:

-

3-(2-Morpholinoethyl)phenylboronic acid (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv, 4 mol%)

-

Potassium Phosphate (K₃PO₄, 3.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water (Degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware (Schlenk flask or resealable reaction tube)

Step-by-Step Procedure:

-

Reagent Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), 3-(2-Morpholinoethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), Potassium Phosphate (3.0 mmol, 3.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere Setup : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]

-

Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed deionized water (e.g., 1 mL) via syringe. Degassing the water (by sparging with inert gas for 15-20 minutes) is crucial.

-

Reaction Execution : Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. The reaction temperature is a key parameter and may require optimization.[14]

-

Monitoring Progress : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

-

Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing and Drying : Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product will likely contain the desired biaryl product along with residual catalyst and ligand byproducts. Purify the crude material using flash column chromatography on silica gel.[16] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) must be determined empirically by TLC.

Data Presentation and Optimization Parameters

Reaction success is highly dependent on the specific substrates and conditions. The following table provides a starting point for optimization.

| Parameter | Recommended Starting Condition | Optimization Range/Considerations | Rationale |

| Boronic Acid Equiv. | 1.2 equiv | 1.1 - 1.5 equiv | A slight excess ensures complete consumption of the limiting aryl halide. |

| Pd Catalyst Loading | 2 mol% | 0.5 - 5 mol% | Lower for highly reactive substrates; higher for challenging couplings.[17] |

| Ligand:Pd Ratio | 2:1 | 1:1 - 4:1 | A higher ratio can improve catalyst stability and activity. |

| Base | K₃PO₄ (3 equiv) | K₂CO₃, Cs₂CO₃, KF | Stronger bases may be needed for less reactive aryl chlorides.[7][11] |

| Solvent Ratio | 5:1 Dioxane:Water | 2:1 to 10:1 | Adjust for substrate solubility; some reactions benefit from anhydrous conditions.[6] |

| Temperature | 80-100 °C | Room Temp to 120 °C | Higher temperatures accelerate the reaction but can increase side products. |

| Reaction Time | 4 - 24 h | 1 - 48 h | Monitor by TLC/LC-MS to determine the optimal time. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficiently strong base. 3. Low temperature. 4. Catalyst poisoning by amine. | 1. Ensure rigorous degassing and use of anhydrous solvents. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase the reaction temperature. 4. Use a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). |

| Protodeboronation | Presence of excess water or acidic impurities. Reaction run for too long. | Use anhydrous solvents and a freshly opened boronic acid. Monitor reaction closely and stop once complete.[6] |

| Homocoupling of Boronic Acid | Presence of oxygen, which can facilitate Pd(II)-mediated homocoupling. | Rigorously exclude oxygen from the reaction vessel.[6] |

| Difficult Purification | Residual palladium catalyst or phosphine oxide byproducts. | Filter the crude reaction mixture through a pad of Celite before concentration. Consider using specialized silica treatments or scavengers for palladium. |

Visualizing the Experimental Workflow

A streamlined workflow is essential for reproducibility and efficiency.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The Suzuki-Miyaura reaction is a robust and highly adaptable method for C-C bond formation. By applying the principles outlined in this guide, researchers can confidently employ 3-(2-Morpholinoethyl)phenylboronic acid as a versatile building block in the synthesis of complex molecules. Success relies on a mechanistic understanding of the catalytic cycle, rational selection of reagents, and meticulous execution of the experimental protocol, particularly with respect to maintaining an inert atmosphere. The provided protocol serves as a validated starting point, from which optimization can be performed to achieve high yields and purity for a diverse range of coupling partners.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

MDPI. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

-

PubMed Central (PMC). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

National Institutes of Health (NIH). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

-

MDPI. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

NSF Public Access Repository. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

-

Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ResearchGate. Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids. [Link]

-

National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

-

ResearchGate. C(sp2) C(sp2) Bond Formation by Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. Vinyl Phenylboronic Acid Controlling Co-Monomer for Nitroxide Mediated Synthesis of Thermoresponsive Poly(2-N Morpholinoethyl Methacrylate). [Link]

-

National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Organic Chemistry Portal. Best Synthetic Methods: Carbon-Carbon Bond Formation. [Link]

-

Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

-

Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

-

ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

-

ACS Publications. An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. [Link]

-

ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]

-

ACS Omega. Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. [Link]

-

MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

-

Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

-

Organic Chemistry Study Guide. Carbon-Carbon Bond Formation. [Link]

-

YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. [Link]

-

RSC Publishing. Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons. [Link]

-

PubChem. 3-(Morpholino)phenylboronic acid. [Link]

-

Chemistry LibreTexts. 11.2: Formation of Carbon-Carbon Bonds. [Link]

-

RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. [Link]

-

Catalysis Consulting. Case Study: Knowledge Based Problem Solving. [Link]

Sources

- 1. Best Synthetic Methods: Carbon-Carbon Bond Formation [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.coach [chemistry.coach]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Leveraging 3-(2-Morpholinoethyl)phenylboronic Acid in the Synthesis of Advanced Functional Materials

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(2-Morpholinoethyl)phenylboronic acid as a versatile building block in the synthesis of functional materials. This document elucidates the unique chemical properties of this compound and provides detailed protocols for its application in pH-responsive polymers, glucose-sensing hydrogels, and as a key component in the synthesis of organic semiconductors via Suzuki-Miyaura cross-coupling reactions.

Introduction: The Unique Molecular Architecture of 3-(2-Morpholinoethyl)phenylboronic Acid

3-(2-Morpholinoethyl)phenylboronic acid is a bifunctional organic compound that synergistically combines the properties of a phenylboronic acid and a morpholino group. This unique architecture makes it an invaluable reagent for the development of "smart" materials with tunable properties.

-

The Phenylboronic Acid Moiety: This functional group is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that is fundamental to the design of glucose-responsive systems.[1] Furthermore, it is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds in the synthesis of complex organic molecules and conjugated polymers.

-

The Morpholinoethyl Group: The presence of the morpholino group imparts several desirable characteristics to the resulting materials. It is known to enhance hydrophilicity and biocompatibility. The tertiary amine within the morpholine ring has a pKa in the physiological range, rendering materials incorporating this group sensitive to changes in pH.[2] This pH-responsiveness can be harnessed for applications such as targeted drug delivery to the acidic microenvironments of tumors or for creating sensors that respond to pH fluctuations.[2]

The ethyl linker between the phenyl ring and the morpholino group provides conformational flexibility, which can be advantageous in ensuring the accessibility of both the boronic acid and the morpholino functionalities for their intended interactions.

Application in pH-Responsive Polymeric Systems

The dual functionality of 3-(2-Morpholinoethyl)phenylboronic acid makes it an excellent candidate for the synthesis of pH-responsive polymers. The morpholino group can be protonated at lower pH, leading to changes in polymer solubility, conformation, or charge, which can be utilized for triggered release of encapsulated therapeutic agents.

Protocol 1: Synthesis of a pH-Responsive Block Copolymer via RAFT Polymerization

This protocol describes the synthesis of a block copolymer where one block contains 3-(2-Morpholinoethyl)phenylboronic acid, imparting pH- and glucose-sensitivity. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is employed for its ability to produce polymers with well-defined molecular weights and low dispersity.

Scientific Rationale: The boronic acid moiety can be further functionalized or used for diol recognition, while the morpholino group provides pH-tunable hydrophilicity. At physiological pH (7.4), the morpholino group is partially protonated, rendering the polymer soluble. In an acidic environment (e.g., endosomes at pH ~5.5), increased protonation of the morpholino groups can lead to swelling or dissolution of the polymer, triggering the release of a payload.

Experimental Workflow:

Caption: Workflow for RAFT Polymerization.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) |

| 3-(2-Morpholinoethyl)phenylboronic acid Acrylamide | ~275.14 | 550 | 2.0 |

| N,N-Dimethylacrylamide (DMA) | 99.13 | 991 | 10.0 |

| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | 279.38 | 27.9 | 0.1 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 3.28 | 0.02 |

| 1,4-Dioxane (Solvent) | - | 5 mL | - |

Step-by-Step Protocol:

-

Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the 3-(2-Morpholinoethyl)phenylboronic acid acrylamide monomer, N,N-Dimethylacrylamide (DMA), CPADB (RAFT agent), and AIBN (initiator) in 1,4-dioxane.

-

Degassing: Seal the flask and degas the solution by purging with dry nitrogen for 30 minutes while stirring in an ice bath.

-

Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 12 hours.

-

Reaction Termination: Stop the reaction by cooling the flask in an ice bath and exposing the contents to air.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether with vigorous stirring.

-

Isolation: Collect the precipitated polymer by filtration and wash with cold diethyl ether.

-

Drying: Dry the polymer under vacuum at room temperature overnight.

-

Characterization: Characterize the polymer's molecular weight and dispersity by Gel Permeation Chromatography (GPC) and its composition by ¹H NMR spectroscopy.

Application in Glucose-Responsive Hydrogels for Drug Delivery

The ability of the phenylboronic acid group to bind with glucose makes 3-(2-Morpholinoethyl)phenylboronic acid a key component in the fabrication of "smart" hydrogels for self-regulated insulin delivery.

Protocol 2: Preparation of a Glucose-Responsive Hydrogel

This protocol details the synthesis of a hydrogel that swells in response to glucose concentration, enabling the controlled release of an encapsulated drug like insulin.

Scientific Rationale: The hydrogel is formed by copolymerizing a monomer containing 3-(2-Morpholinoethyl)phenylboronic acid with a hydrophilic monomer. In the absence of glucose, the boronic acid groups can form crosslinks with a diol-containing polymer (like polyvinyl alcohol), maintaining a contracted hydrogel state. In the presence of glucose, the glucose molecules competitively bind to the boronic acid sites, disrupting the crosslinks and causing the hydrogel to swell and release the encapsulated drug. The morpholino group enhances the hydrophilicity and biocompatibility of the hydrogel matrix.

Hydrogel Swelling Mechanism:

Caption: Glucose-Responsive Hydrogel Mechanism.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (g) |

| 3-(2-Morpholinoethyl)phenylboronic acid Acrylamide | ~275.14 | 0.55 |

| Acrylamide | 71.08 | 1.42 |

| N,N'-Methylenebis(acrylamide) (BIS) | 154.17 | 0.03 |

| Polyvinyl alcohol (PVA) | ~100,000 | 1.0 |

| Ammonium persulfate (APS) | 228.20 | 0.02 |

| N,N,N',N'-Tetramethylethylenediamine (TEMED) | 116.21 | 20 µL |

| Phosphate Buffered Saline (PBS), pH 7.4 | - | 10 mL |

Step-by-Step Protocol:

-

Polymer Solution Preparation: Dissolve the 3-(2-Morpholinoethyl)phenylboronic acid acrylamide, acrylamide, and BIS in 8 mL of PBS.

-

PVA Addition: Separately dissolve PVA in 2 mL of PBS (may require gentle heating) and add it to the monomer solution.

-

Initiator Addition: Add APS to the solution and stir until dissolved.

-

Drug Loading (Optional): If loading a drug (e.g., insulin), add it to the solution at this stage.

-

Degassing: Degas the solution by bubbling nitrogen through it for 15 minutes.

-

Polymerization Initiation: Add TEMED to initiate polymerization and quickly pour the solution into a mold (e.g., between two glass plates with a spacer).

-

Curing: Allow the hydrogel to cure at room temperature for 4 hours.

-

Washing: Remove the hydrogel from the mold and wash it extensively with PBS to remove unreacted monomers and initiator.

-

Characterization: Evaluate the swelling behavior of the hydrogel in PBS solutions containing varying concentrations of glucose.

Application in the Synthesis of Organic Semiconductors via Suzuki-Miyaura Coupling

3-(2-Morpholinoethyl)phenylboronic acid can serve as a versatile building block in Suzuki-Miyaura cross-coupling reactions to synthesize novel organic materials for electronic applications.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Compound

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 3-(2-Morpholinoethyl)phenylboronic acid with an aryl bromide.

Scientific Rationale: The Suzuki-Miyaura reaction is a robust method for creating C-C bonds between sp²-hybridized carbon atoms.[1] By coupling 3-(2-Morpholinoethyl)phenylboronic acid with various aryl halides, a wide range of functional biaryl compounds can be synthesized. The morpholinoethyl substituent can be used to tune the solubility and solid-state packing of the resulting materials, which are critical parameters for their performance in organic electronic devices.

Suzuki-Miyaura Catalytic Cycle:

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) |

| 3-(2-Morpholinoethyl)phenylboronic acid | 237.08 | 284 | 1.2 |

| 4-Bromobenzonitrile | 182.02 | 182 | 1.0 |

| Pd(PPh₃)₄ | 1155.56 | 58 | 0.05 |

| K₂CO₃ | 138.21 | 415 | 3.0 |

| Toluene/Ethanol/Water (4:1:1) | - | 10 mL | - |

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask, add 3-(2-Morpholinoethyl)phenylboronic acid, 4-bromobenzonitrile, Pd(PPh₃)₄, and K₂CO₃.

-

Solvent Addition: Add the toluene/ethanol/water solvent mixture.

-

Degassing: Degas the mixture by bubbling argon through it for 20 minutes.

-

Reaction: Heat the mixture to 80°C under an argon atmosphere and stir for 12 hours.

-

Workup: After cooling to room temperature, add water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

3-(2-Morpholinoethyl)phenylboronic acid should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

References

- Yin, J., et al. (2020). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.

-

National Center for Biotechnology Information. (n.d.). 2-Morpholinoethyl methacrylate. PubChem Compound Summary for CID 76343. Retrieved from [Link]

- Roy, D., et al. (2019). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Polymer Chemistry, 10(4), 459-467.

- Yesilyurt, V., et al. (2018). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Gels, 4(2), 43.

- Li, Y., et al. (2014). pH-responsive biocompatible fluorescent polymer nanoparticles based on phenylboronic acid for intracellular imaging and drug delivery. Nanoscale, 6(21), 12896-12904.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Zhang, Y., et al. (2023).

- Yetisen, A. K., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Sensors, 3(4), 844-852.

-

SciSpace. (2020). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]

Sources

Application Note & Protocols: Developing Carbohydrate Sensors with 3-(2-Morpholinoethyl)phenylboronic Acid

Abstract

The detection and quantification of carbohydrates are critical in biomedical research, clinical diagnostics, and drug development. Phenylboronic acids have emerged as a versatile class of synthetic receptors that bind reversibly and covalently to the cis-diol moieties present in saccharides.[1][2] This application note provides a comprehensive technical guide on the use of a specific, advanced derivative, 3-(2-Morpholinoethyl)phenylboronic acid , for the development of robust and sensitive carbohydrate sensors. We will delve into the underlying chemical principles, sensor design strategies, and provide detailed, field-proven protocols for the fabrication and validation of both optical and electrochemical carbohydrate sensors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful molecular tool.

The Foundational Principle: Boronic Acid-Diol Interaction

At the heart of this technology is the reversible covalent interaction between a boronic acid and a compound containing a 1,2- or 1,3-diol, such as a carbohydrate. This interaction is highly dependent on pH.

-

In its neutral, trigonal planar state (sp² hybridized), the boronic acid has a low affinity for diols.

-

In an aqueous, alkaline environment, the boron atom accepts a hydroxide ion, converting to a more Lewis-acidic, tetrahedral boronate anion (sp³ hybridized).

-

This tetrahedral intermediate readily reacts with a cis-diol to form a stable five- or six-membered cyclic ester, releasing water.[3]

This equilibrium is the fundamental switching mechanism for sensing. The binding event can be transduced into a measurable signal—optical, electrochemical, or otherwise.

Caption: Boronic acid binding equilibrium with a cis-diol.

The Advantage of 3-(2-Morpholinoethyl)phenylboronic Acid: Engineering for Physiological pH

A significant limitation of simple phenylboronic acids is their high acid dissociation constant (pKa), typically around 9. This necessitates alkaline conditions for efficient binding, which is incompatible with most biological systems (pH ~7.4).

3-(2-Morpholinoethyl)phenylboronic acid is specifically engineered to overcome this challenge. The key is the morpholino group, which contains a tertiary amine.

Causality Behind the Choice: The nitrogen atom in the morpholino ring possesses a lone pair of electrons. Through the ethyl linker, this nitrogen can form an intramolecular dative bond (N→B) with the boron atom. This coordination stabilizes the electron-deficient trigonal boronic acid and, more importantly, facilitates the formation of the tetrahedral boronate state required for diol binding. This intramolecular interaction effectively lowers the pKa of the boronic acid group into the physiological range (pKa ≈ 7-8), making it a highly effective receptor under biological conditions. This principle is analogous to the "Wulff-type" boronic acids that incorporate an adjacent amine to achieve a similar effect.[3]

Caption: Mechanism for pKa lowering in the subject molecule.

Sensor Development Strategies

The binding event can be translated into a detectable signal through various transduction mechanisms.

| Transduction Method | Principle of Operation | Key Advantages |

| Fluorescence | The boronic acid is coupled to a fluorophore. Diol binding alters the electronic environment, modulating fluorescence via Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT).[4] Binding typically blocks a quenching pathway, resulting in a "turn-on" signal.[3] | High sensitivity, suitable for imaging applications, multiplexing potential. |

| Electrochemical | The boronic acid is immobilized on an electrode surface. Diol binding can alter the local charge environment or create a steric barrier, which changes the electrochemical impedance or interferes with the signal of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻). | High sensitivity, low cost, potential for miniaturization and label-free detection.[3] |

| Colorimetric | The boronic acid is conjugated to a chromophore (e.g., an azobenzene dye). Binding alters the electronic structure of the dye, causing a visible color change.[2] | Simple, low-cost instrumentation (or naked-eye detection), suitable for test strips. |

Detailed Experimental Protocols

These protocols provide a validated starting point for sensor development. Always handle all chemicals with appropriate personal protective equipment (PPE) in a certified fume hood.

Protocol 4.1: Fabrication of a "Turn-On" Fluorescent Glucose Sensor

This protocol describes the creation of a simple fluorescent sensor by coupling the boronic acid to a fluorophore, where glucose binding enhances fluorescence.

A. Materials & Reagents:

-

3-(2-Morpholinoethyl)phenylboronic acid hydrochloride

-

Anthracene-9-methanol (Fluorophore)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

D-Glucose, D-Fructose, D-Galactose standards

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spectrofluorometer

B. Synthesis of the Sensor Probe (Self-Validating System):

-

Activation: In a dry flask under nitrogen, dissolve 3-(2-Morpholinoethyl)phenylboronic acid (1.1 eq) in anhydrous DCM. Add DCC (1.2 eq) and DMAP (0.1 eq). Stir for 30 minutes at room temperature to activate the boronic acid moiety for esterification.

-

Coupling: Add Anthracene-9-methanol (1.0 eq) dissolved in a minimum of anhydrous DCM to the reaction mixture.

-

Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Purification & Validation: Filter the reaction to remove the dicyclohexylurea byproduct. Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient). Validate the final product structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the covalent linkage has formed correctly.

C. Protocol for Glucose Detection:

-

Prepare a stock solution (e.g., 1 mM) of the purified sensor probe in DMSO.

-

Prepare a series of glucose standards (e.g., 0-20 mM) in PBS (pH 7.4). Prepare other sugars (fructose, galactose) at the same concentrations to test for selectivity.

-

In a 96-well plate or cuvette, add PBS (pH 7.4).

-

Add an aliquot of the sensor probe stock solution to each well to a final concentration of 10 µM.

-

Add the different concentrations of sugar standards to the wells.

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence intensity (e.g., Excitation: ~365 nm, Emission: ~415 nm for anthracene).

-

Data Analysis: Plot the change in fluorescence intensity (ΔF = F - F₀) against the glucose concentration. A successful sensor will show a concentration-dependent increase in fluorescence.

Protocol 4.2: Fabrication of a Label-Free Electrochemical Sensor